4-Methylpyridine-2-sulfonyl fluoride
Overview
Description
4-Methylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S. It is a derivative of pyridine, where the sulfonyl fluoride group is attached to the second position and a methyl group is attached to the fourth position of the pyridine ring. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpyridine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into the pyridine ring. One common method is the reaction of 4-methylpyridine with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach is the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents . This method is advantageous due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Methylpyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine can yield a sulfonamide derivative, while reaction with a thiol can produce a sulfonyl thiol compound.
Scientific Research Applications
4-Methylpyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylpyridine-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical and biochemical applications, where the compound can modify target molecules through nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyridine: Similar in structure but with a fluorine atom instead of the sulfonyl fluoride group.
4-Methylpyridine: Lacks the sulfonyl fluoride group, making it less reactive in nucleophilic substitution reactions.
2-Sulfonyl Fluoropyridine: Similar but with the sulfonyl fluoride group at a different position on the pyridine ring.
Uniqueness
4-Methylpyridine-2-sulfonyl fluoride is unique due to the presence of both the methyl and sulfonyl fluoride groups, which confer distinct reactivity and properties. This combination makes it a valuable reagent in various chemical and biochemical applications.
Properties
IUPAC Name |
4-methylpyridine-2-sulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVNCBVVIZXQBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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